molecular formula C18H20N2O B3052486 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine CAS No. 418781-81-4

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Cat. No.: B3052486
CAS No.: 418781-81-4
M. Wt: 280.4 g/mol
InChI Key: HJCSKFSDXDPIKM-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a methoxybenzyl group attached to the ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the indole core is replaced by an ethanamine group.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached to the nitrogen atom of the ethanamine side chain through a reductive amination reaction, where a methoxybenzaldehyde is reacted with the ethanamine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes, receptors, and proteins, leading to modulation of biological activities. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine can be compared with other indole derivatives, such as:

    Tryptamine: A naturally occurring indole derivative with a similar structure but lacking the methoxybenzyl group.

    Serotonin: A neurotransmitter derived from tryptamine, with a hydroxyl group on the indole core.

    Melatonin: A hormone derived from serotonin, with an additional methoxy group on the indole core.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-21-18-9-5-2-6-15(18)12-19-11-10-14-13-20-17-8-4-3-7-16(14)17/h2-9,13,19-20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCSKFSDXDPIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365786
Record name 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418781-81-4
Record name 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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